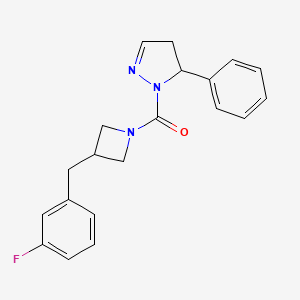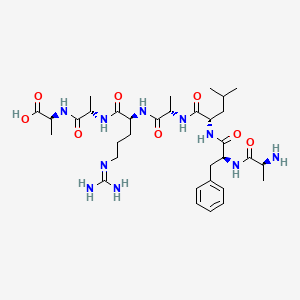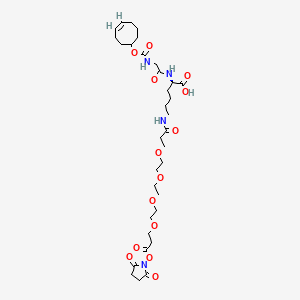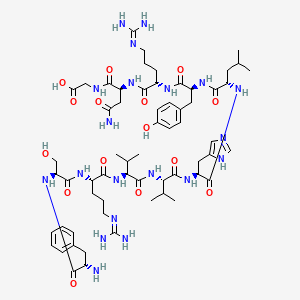
C-di-IMP (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclic di-inosine monophosphate disodium is a synthetic analog of bacterial second messengers such as cyclic diadenosine monophosphate and cyclic diguanosine monophosphate. It is known for its role as a stimulator of interferon genes (STING) agonist, which makes it significant in immunological research and applications .
準備方法
Synthetic Routes and Reaction Conditions
Cyclic di-inosine monophosphate disodium is synthesized through a series of chemical reactions involving the cyclization of inosine monophosphate. The process typically involves the use of diadenylate cyclase enzymes to catalyze the formation of the cyclic structure from inosine monophosphate. The reaction conditions often require the presence of divalent metal ions such as magnesium or manganese to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of cyclic di-inosine monophosphate disodium involves large-scale fermentation processes using genetically engineered bacterial strains that overexpress the necessary enzymes. The product is then purified through a series of chromatographic techniques to achieve high purity levels suitable for research and medical applications .
化学反応の分析
Types of Reactions
Cyclic di-inosine monophosphate disodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclic di-inosine monophosphate disodium can lead to the formation of inosine monophosphate derivatives with additional oxygen-containing functional groups .
科学的研究の応用
Cyclic di-inosine monophosphate disodium has a wide range of scientific research applications, including:
作用機序
Cyclic di-inosine monophosphate disodium exerts its effects by binding to the STING receptor, which is a key component of the innate immune system. Upon binding, it activates the STING pathway, leading to the production of type I interferons and other cytokines. This activation triggers a cascade of immune responses that help in the detection and elimination of pathogens and cancer cells .
類似化合物との比較
Similar Compounds
Cyclic diadenosine monophosphate: Another STING agonist with similar immunostimulatory properties.
Cyclic diguanosine monophosphate: Known for its role in bacterial biofilm formation and virulence regulation.
Uniqueness
Cyclic di-inosine monophosphate disodium is unique due to its specific binding affinity to the STING receptor and its ability to induce a robust immune response. Unlike other cyclic dinucleotides, it has shown strong adjuvant properties when co-administered with antigens, making it a valuable tool in vaccine development and immunotherapy research .
特性
分子式 |
C20H20N8Na2O14P2 |
|---|---|
分子量 |
704.3 g/mol |
IUPAC名 |
disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
InChIキー |
JBHJGFWGJASJST-VEQUCWRQSA-L |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


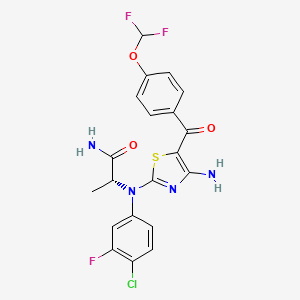
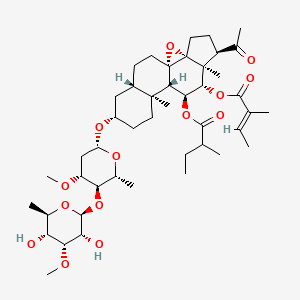
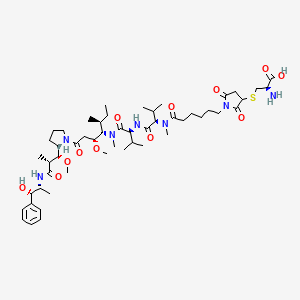
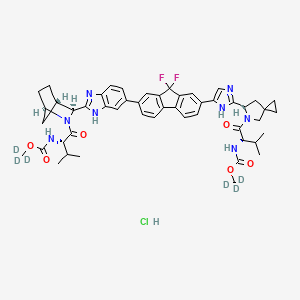
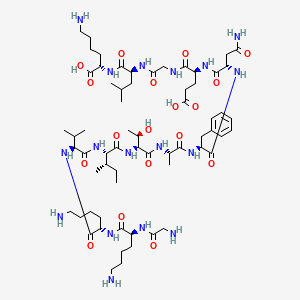
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
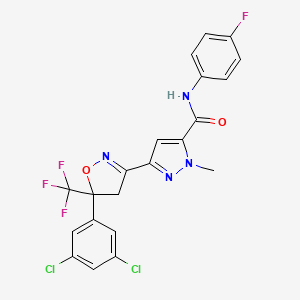
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
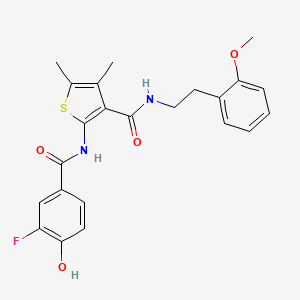
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
